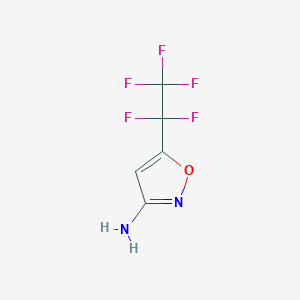

5-(Pentafluoroethyl)-1,2-oxazol-3-amine

Descripción

5-(Pentafluoroethyl)-1,2-oxazol-3-amine is a fluorinated heterocyclic compound featuring an oxazole core substituted with a pentafluoroethyl group at position 5 and an amine group at position 2. The pentafluoroethyl substituent (–CF2CF3) is a highly electronegative, electron-withdrawing group that significantly influences the compound’s electronic properties, solubility, and metabolic stability. This compound is of interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by its fluorine substituents .

Propiedades

Número CAS |

110234-44-1 |

|---|---|

Fórmula molecular |

C5H3F5N2O |

Peso molecular |

202.08 g/mol |

Nombre IUPAC |

5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(11)12-13-2/h1H,(H2,11,12) |

Clave InChI |

QAZUJNKPFAUCFO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(ON=C1N)C(C(F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine typically involves the reaction of pentafluoroethyl-containing precursors with oxazole derivatives. One common method includes the use of pentafluoroethyl iodide and 3-amino-1,2-oxazole under specific reaction conditions such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient large-scale synthesis. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pentafluoroethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The pentafluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and industrial applications.

Aplicaciones Científicas De Investigación

5-(Pentafluoroethyl)-1,2-oxazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced efficacy and stability.

Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Physicochemical Properties

- Electron-Withdrawing Effects: The pentafluoroethyl group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethyl (–CF3) or difluorophenyl groups due to its higher fluorine content. In contrast, the chlorophenyl substituent () introduces a weaker electron-withdrawing effect but greater steric bulk, which may hinder interactions with biological targets .

- Lipophilicity and Solubility: Fluorinated alkyl chains (e.g., –CF2CF3) increase lipophilicity compared to non-fluorinated analogs. However, the difluorophenyl derivative () balances moderate hydrophobicity with partial solubility in aqueous media due to fluorine’s polar character . The quinoline-substituted compound () has a higher molecular weight (211.22 g/mol) and planar structure, likely reducing solubility in non-polar solvents .

Metabolic Stability :

- Heavy fluorination (e.g., in pentafluoroethyl and trifluoromethyl derivatives) generally improves metabolic stability by resisting enzymatic degradation, a critical feature in drug design .

- The cyclopropyl-substituted analog () may exhibit lower stability due to ring strain and lack of fluorine-induced protection .

Actividad Biológica

5-(Pentafluoroethyl)-1,2-oxazol-3-amine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique properties imparted by the pentafluoroethyl group may enhance its pharmacological profiles, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine is characterized by the presence of an oxazole ring, which is known for its role in various biological activities. The incorporation of the pentafluoroethyl group significantly influences the compound's lipophilicity and electronic properties, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 5-(Pentafluoroethyl)-1,2-oxazol-3-amine are still under investigation, but preliminary studies suggest promising pharmacological properties.

Table 1: Summary of Biological Activities Associated with Oxazole Derivatives

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory cytokines |

The mechanisms through which 5-(Pentafluoroethyl)-1,2-oxazol-3-amine exerts its biological effects are not fully elucidated. However, studies on related oxazole compounds suggest several potential pathways:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, certain compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.

- Receptor Modulation : Oxazoles may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- DNA Interaction : Some oxazole derivatives have been reported to bind to DNA or RNA, potentially interfering with nucleic acid synthesis or function.

Case Studies

Recent studies have focused on the synthesis and evaluation of fluorinated oxazole derivatives, including 5-(Pentafluoroethyl)-1,2-oxazol-3-amine. These studies often employ high-throughput screening methods to assess biological activity against various disease models.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that 5-(Pentafluoroethyl)-1,2-oxazol-3-amine exhibited significant antibacterial activity comparable to established antibiotics.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.